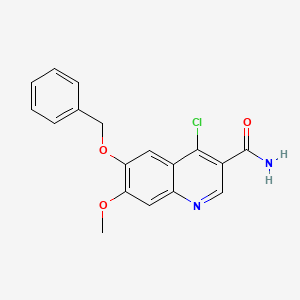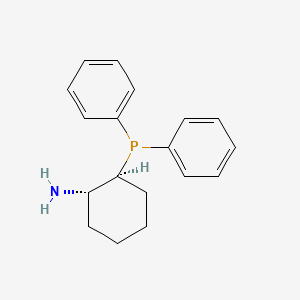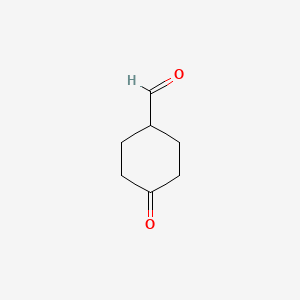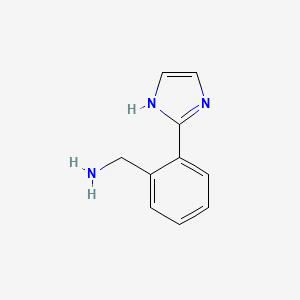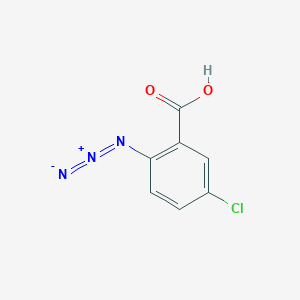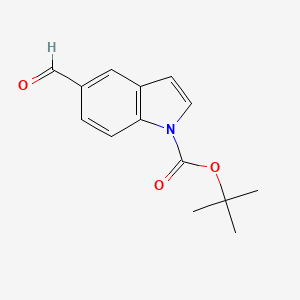![molecular formula C8H11N3 B1338515 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 66521-83-3](/img/structure/B1338515.png)
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
説明
“6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the CAS Number: 66521-83-3. It has a molecular weight of 149.2 and its IUPAC name is 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It is stored at a temperature of 0-5°C and has a purity of 95%. The compound is in the form of a yellow liquid .
Synthesis Analysis
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms . Two series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data i.e., IR, 1H-, 13C-NMR, Mass and CHN elemental analyses .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound has been used in the synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, which were evaluated for their Axl and Mer inhibitory activities . It has also been used in the synthesis of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.2 and is in the form of a yellow liquid . It is stored at a temperature of 0-5°C .
科学的研究の応用
Structural and Synthetic Studies
- Pyrido[4,3-d]pyrimidines, including derivatives like 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been extensively studied for their structural features and synthetic methodologies. These compounds are used as starting materials in the multi-step synthesis of various derivatives, showcasing their versatility in chemical synthesis (Elattar & Mert, 2016).
Antithrombotic Properties
- Research has shown the potential of pyrido[4,3-d]pyrimidine derivatives in the development of new antithrombotic compounds. These compounds exhibit favorable cerebral and peripheral effects, indicating their therapeutic potential in preventing blood clots (Furrer, Wágner, & Fehlhaber, 1994).
Novel Synthesis Reactions
- New substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones have been synthesized from various starting materials, showcasing the diverse chemical reactions possible with this compound. This includes reactions with hydrazines and methylhydrazine, leading to products with unique structures (Komkov, Shashkov, & Dorokhov, 2008).
Antifolate Activity
- Studies have explored the antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues, demonstrating their potential in inhibiting enzymes like dihydrofolate reductase. This suggests their possible use in treating opportunistic infections in patients with compromised immune systems (Rosowsky, Mota, & Queener, 1995).
Microwave-Assisted Synthesis
- Novel methods like microwave-assisted synthesis have been applied to produce derivatives of pyrido[4,3-d]pyrimidine. This approach enhances reaction yields and reduces environmental impact, indicating advancements in the synthesis techniques for these compounds (Faty, Rashed, & Youssef, 2015).
Selective PI3Kδ Inhibition
- Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of highly selective and potent PI3Kδ inhibitors. These findings underscore the compound's potential in treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Safety And Hazards
特性
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXULGWXOLHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC=NC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498803 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
66521-83-3 | |
| Record name | 5,6,7,8-Tetrahydro-6-methylpyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66521-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



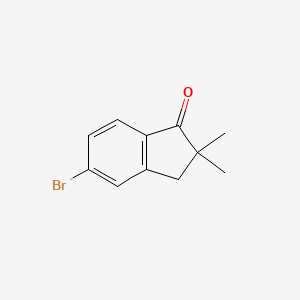

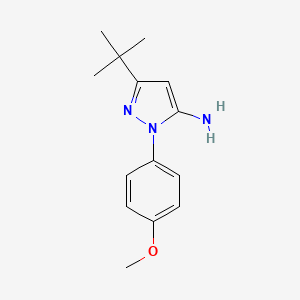
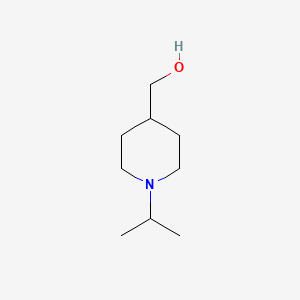
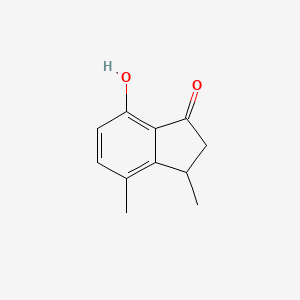

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
